1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid
Description
1-{[Butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid is a pyrrole-2-carboxylic acid derivative with a substituted carbamoyl methyl group at the 1-position of the pyrrole ring. The carbamoyl group is further substituted with butyl and methyl moieties, distinguishing it from simpler derivatives. Pyrrole carboxylic acids are of significant interest due to their bioactivity, including antitumor and kinase-inhibiting properties .
Properties
IUPAC Name |
1-[2-[butyl(methyl)amino]-2-oxoethyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-13(2)11(15)9-14-8-5-6-10(14)12(16)17/h5-6,8H,3-4,7,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSIZKXYHMHNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid, with the CAS number 1499219-66-7, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound's structure suggests a variety of interactions within biological systems, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C12H18N2O3
- Molecular Weight : 238.2829 g/mol
- SMILES Notation : CCCC(N(C(=O)Cn1cccc1C(=O)O)C)
Biological Activity Overview
Recent studies have explored the biological activity of pyrrole derivatives, including 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid. The focus has been on their anti-tuberculosis (TB) properties, among other potential applications.
1. Anti-Tuberculosis Activity
A significant study evaluated various pyrrole-2-carboxamide compounds for their ability to inhibit Mycobacterium tuberculosis. The findings indicated that modifications to the pyrrole structure could enhance anti-TB activity significantly. For instance:
- Compounds with bulky substituents showed improved potency.
- Specific derivatives exhibited minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against drug-resistant strains of TB, highlighting their potential as therapeutic agents .
| Compound | Structure Modifications | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| Compound 1 | Baseline structure | >64 | >64 |
| Compound 5 | Adamantyl group | <0.016 | >64 |
| Compound 19 | CF3 group | >0.5 | >64 |
The mechanism by which these compounds exert their effects involves targeting the MmpL3 protein, essential for mycolic acid biosynthesis in M. tuberculosis. Inhibiting this protein disrupts the bacterial cell wall synthesis, leading to cell death. The effectiveness of these compounds was assessed using metabolic labeling assays with [14C] acetate, confirming their role as MmpL3 inhibitors .
Case Studies
Several case studies have documented the efficacy of pyrrole derivatives in various biological contexts:
Case Study 1: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that:
- Substituting electron-withdrawing groups on the pyrrole ring significantly enhanced activity against TB.
- Compounds with fluorophenyl moieties demonstrated potent anti-TB activities while maintaining low cytotoxicity levels.
Case Study 2: In Vivo Efficacy
In vivo studies showed that selected compounds not only inhibited bacterial growth in vitro but also demonstrated significant efficacy in animal models of TB, suggesting a promising avenue for further development in clinical settings .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapy .
Antimicrobial Properties
Pyrrole derivatives have been investigated for their antimicrobial effects. A study synthesized several pyrrole-based compounds, including those structurally related to 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid, and tested them against various bacterial strains. The results indicated that these compounds exhibited promising antibacterial activity, suggesting their potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrole derivatives are also noteworthy. Research indicates that certain pyrrole compounds can inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases. The structural features of 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid may enhance its efficacy as an anti-inflammatory agent .
Agricultural Applications
Pesticidal Activity
Compounds similar to 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid have been explored for their pesticidal properties. Studies have shown that these compounds can effectively control pest populations while being less harmful to beneficial insects. This selective toxicity is particularly valuable in sustainable agriculture practices .
Plant Growth Regulation
Research has indicated that certain pyrrole derivatives can act as plant growth regulators, promoting root development and enhancing overall plant vigor. This application is crucial for improving crop yields and resilience against environmental stressors .
Materials Science Applications
Polymer Development
The unique chemical structure of 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid allows it to be utilized in synthesizing novel polymers with enhanced mechanical properties. These polymers can be applied in various industries, including packaging and construction, due to their durability and resistance to environmental degradation .
Nanomaterials
Recent studies have focused on the incorporation of pyrrole derivatives into nanomaterials for applications in electronics and photonics. The electrical conductivity and optical properties of these materials can be significantly improved by integrating 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid into their structures .
Case Studies
Comparison with Similar Compounds
Parent Compound: 1H-Pyrrole-2-carboxylic Acid
- Structure : Unsubstituted at the 1-position, with a carboxylic acid group at C2.
- Properties :
- Comparison : The target compound’s butyl(methyl)carbamoyl substituent introduces steric bulk and lipophilicity, likely reducing crystallinity compared to the parent compound.
Ester Derivatives: Methyl 1H-Pyrrole-2-carboxylate
Amide Derivatives: 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide
- Structure : Benzyl group at N1 and N-methyl carboxamide at C2.
- Properties :
- Comparison : The target compound’s carbamoyl methyl group replaces the benzyl substituent, reducing aromatic interactions but enhancing flexibility. The carboxylic acid group may improve solubility relative to carboxamides.
Amino-Substituted Derivatives: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic Acid
- Structure: Methyl group at N1 and amino group at C4.
- Properties: Electronic Effects: Amino group at C4 increases electron density on the pyrrole ring. Bioactivity: Not explicitly stated, but amino groups often enhance binding to biological targets .
- Comparison: The target compound lacks an amino group but compensates with a carbamoyl substituent, which may offer different hydrogen-bonding interactions.
Complex Carbamoyl Derivatives: GPCR-Targeting Analogues
- Structure : Example: 1-{[4-(2-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-phenylcarbamoyl]-methyl}-1H-pyrrole-2-carboxylic acid methyl ester.
- Properties :
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis likely involves carbamoylation at the 1-position, analogous to methods for 1-benzyl derivatives or ester-to-amide transformations .
Solubility vs. Lipophilicity : The carboxylic acid group improves aqueous solubility compared to esters or amides, but the butyl(methyl)carbamoyl group increases lipophilicity (XLogP ~3.4), favoring membrane permeability .
Bioactivity Potential: Carbamoyl groups in pyrrole derivatives are associated with receptor antagonism (e.g., GPCRs) and antitumor activity, suggesting the target compound may share these properties .
Q & A
Q. What synthetic strategies are recommended for preparing 1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?
Answer:
- Amide Coupling: Utilize methodologies similar to "General Procedure F1: Amide Formation" (), which employs carbodiimide-based coupling agents for introducing the butyl(methyl)carbamoyl group.
- Carboxylic Acid Activation: Pre-activate the pyrrole-2-carboxylic acid moiety using reagents like DCC or HATU to enhance reactivity.
- Yield Optimization: Implement computational reaction path search methods (e.g., quantum chemical calculations) to identify optimal conditions, as demonstrated in ICReDD's workflow (). Reference yields from analogous syntheses (e.g., 68–95% in ) provide benchmarks.
- Purity Control: Use column chromatography or recrystallization (e.g., from EtOH/ethyl acetate mixtures, as in ) to isolate high-purity crystals.
References:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H NMR: Assign substituent positions using chemical shifts and coupling constants (e.g., δ 2.56 ppm for methyl groups in ).
- ESI-MS: Confirm molecular weight via ESI-MS (e.g., m/z 293.2 in ) and fragmentation patterns.
- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions in ) to validate dimeric structures.
- HPLC-Purity Analysis: Achieve >95% purity using gradient elution (e.g., 97.34% purity in ).
References:
Advanced Research Questions
Q. How can computational methods address contradictory data in reaction mechanisms or bioactivity studies for pyrrole derivatives?
Answer:
- Reaction Path Modeling: Apply quantum chemical calculations (e.g., DFT) to resolve conflicting mechanistic proposals, as described in ICReDD’s approach ().
- Bioactivity Discrepancies: Use molecular docking to assess interactions with targets (e.g., enzymes in ) and validate experimental IC50 values.
- Data Integration: Cross-reference experimental results (e.g., NMR, LCMS) with computational predictions to identify outliers (e.g., unexpected byproducts in ).
References:
Q. What strategies mitigate solubility challenges during biological testing of this amphiphilic compound?
Answer:
- Salt Formation: Convert the carboxylic acid to a hydrochloride salt (e.g., as in ) to enhance aqueous solubility.
- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays, ensuring stability via UV-Vis monitoring.
- Lipid Formulations: Encapsulate in liposomes or micelles for in vivo studies, leveraging hydrophobic carbamoyl groups for membrane affinity.
References:
Q. How can researchers design experiments to probe the role of hydrogen-bonding networks in crystallographic packing?
Answer:
- Hydrogen-Bond Analysis: Perform X-ray crystallography to identify motifs like R22(10) dimers () and compare with similar derivatives (e.g., ).
- Thermal Stability Assays: Use DSC/TGA to correlate packing density (via H-bonding) with melting points (e.g., mp 100–101°C in ).
- Solvent Screening: Test crystallization in polar vs. non-polar solvents to manipulate H-bond interactions.
References:
Methodological Challenges and Solutions
Q. How should researchers approach conflicting yield data in published synthetic routes?
Answer:
- Parameter Optimization: Systematically vary temperature, solvent, and catalyst loading (e.g., 60–95% yields in ).
- Byproduct Analysis: Use LC-MS to identify side products (e.g., ester hydrolysis in ) and adjust protecting groups.
- Reproducibility Checks: Validate protocols across multiple labs, noting deviations in reagent purity (e.g., BHT-stabilized reagents in ).
References:
Q. What advanced separation techniques are suitable for isolating isomers or byproducts?
Answer:
- Chiral HPLC: Resolve enantiomers using amylose-based columns.
- Membrane Filtration: Apply nanofiltration for large-scale separations (: RDF2050104).
- Crystallization-Driven Purification: Exploit differential solubility in mixed solvents (e.g., EtOH/ethyl acetate in ).
References:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
